N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substitutions, such as:
- 4-chlorophenyl-2,6-dimethylpyridine
- 2-phenylethylsulfanyl-4,6-dimethylpyridine
- Pyridine-3-carboxamide derivatives
Uniqueness
N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C22H19ClN2O2S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H19ClN2O2S/c1-14-12-15(2)24-22(28-13-19(26)16-6-4-3-5-7-16)20(14)21(27)25-18-10-8-17(23)9-11-18/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
LJHIVFWIYNBMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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